molecular formula C12H14BrNO B13203244 1-(2-Bromo-3-methylphenyl)piperidin-2-one

1-(2-Bromo-3-methylphenyl)piperidin-2-one

Cat. No.: B13203244
M. Wt: 268.15 g/mol
InChI Key: CKPJTVXXMQINTM-UHFFFAOYSA-N
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Description

Significance of Piperidin-2-one Scaffolds in Modern Organic Synthesis

The piperidin-2-one, or δ-valerolactam, is a six-membered nitrogen-containing heterocyclic ring that is a privileged scaffold in pharmaceutical and synthetic chemistry. nih.govnih.gov Piperidine (B6355638) derivatives are integral to the structure of numerous pharmaceuticals and natural alkaloids, exhibiting a wide spectrum of pharmacological activities. ijnrd.orgencyclopedia.pub The piperidinone core, in particular, serves as a versatile building block, allowing for functionalization at various positions to modulate biological activity and physicochemical properties. nih.govresearchgate.net The presence of the lactam (a cyclic amide) within the piperidinone ring offers a site for chemical modification and influences the molecule's conformational preferences and hydrogen bonding capabilities, which are critical for molecular recognition and binding to biological targets. nih.gov The development of efficient synthetic methods to access substituted piperidinones is an active area of research, underscoring their importance in the creation of new chemical entities. researchgate.net

Strategic Importance of Halogenated Aryl Moieties in Chemical Research

The incorporation of halogen atoms, such as bromine, onto an aryl (aromatic) ring is a widely employed strategy in medicinal chemistry and materials science. Halogenated aromatic compounds are key components in a multitude of approved drugs and agrochemicals. mdpi.com The introduction of a halogen can significantly alter a molecule's properties in several ways. It can enhance biological activity by participating in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity. Furthermore, halogens influence the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

From a synthetic standpoint, the bromine atom on an aryl ring is a particularly valuable functional group. It serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Ullmann reactions. organic-chemistry.orgnih.govsci-hub.se These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the construction of complex molecular architectures from simpler, halogenated precursors.

Research Rationale for Investigating 1-(2-Bromo-3-methylphenyl)piperidin-2-one

The rationale for investigating this compound stems from the synergistic potential of its constituent parts. The piperidin-2-one core provides a proven scaffold with the potential for biological activity. The 2-bromo-3-methylphenyl group offers several strategic advantages. The bromine atom not only has the potential to influence the compound's biological profile through halogen bonding but also serves as a key site for further synthetic elaboration via cross-coupling reactions. The ortho and meta substitution pattern of the bromo and methyl groups on the phenyl ring introduces specific steric and electronic features that can fine-tune the molecule's shape and reactivity.

The investigation of this compound is therefore driven by its potential as:

A novel scaffold for the development of new therapeutic agents, leveraging the known pharmacological relevance of the piperidinone core.

A versatile synthetic intermediate, where the bromo-substituent can be used to generate a library of more complex derivatives for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

1-(2-bromo-3-methylphenyl)piperidin-2-one

InChI

InChI=1S/C12H14BrNO/c1-9-5-4-6-10(12(9)13)14-8-3-2-7-11(14)15/h4-6H,2-3,7-8H2,1H3

InChI Key

CKPJTVXXMQINTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCCC2=O)Br

Origin of Product

United States

Synthetic Methodologies for 1 2 Bromo 3 Methylphenyl Piperidin 2 One

Retrosynthetic Analysis and Selection of Precursors

Convergent and Linear Synthesis Strategies

The synthesis of 1-(2-bromo-3-methylphenyl)piperidin-2-one can be designed following either a convergent or a linear pathway. A linear synthesis would involve the sequential modification of a simpler starting material, gradually building the complexity of the molecule. For instance, one could envision a multi-step process starting from a simple cyclic or acyclic precursor to first construct the substituted aryl ring and then form the piperidinone ring.

Derivatization from Piperidin-2-one Core Structures

Piperidin-2-one, also known as δ-valerolactam, serves as a readily available and versatile starting material. Its nitrogen atom is nucleophilic and can participate in various coupling reactions to form the desired N-aryl bond. The reactivity of the N-H bond in piperidin-2-one is central to the success of the N-arylation step. The acidity of this proton allows for its removal by a suitable base, generating a nucleophilic amide anion that can then attack an electrophilic aryl partner.

Utilization of Functionalized Aryl Intermediates (e.g., 2-bromo-3-methylaniline (B1268886) derivatives)

The other key precursor is a functionalized 2-bromo-3-methylphenyl derivative. The most direct and commonly employed precursor for N-arylation reactions is 2-bromo-3-methylaniline. The synthesis of this intermediate can be achieved through various routes, often starting from commercially available materials like 3-methylaniline (m-toluidine). A common synthetic approach involves the protection of the amino group, followed by regioselective bromination, and subsequent deprotection to yield 2-bromo-3-methylaniline. The presence of the bromine atom and the methyl group on the aromatic ring can influence the reactivity of the aniline (B41778) in the subsequent coupling reaction.

Alternatively, one could employ 1,2-dibromo-3-methylbenzene as the aryl precursor. In this case, the piperidin-2-one would act as the nucleophile, displacing one of the bromine atoms. However, this approach might require more forcing conditions and could lead to selectivity issues. Therefore, utilizing 2-bromo-3-methylaniline in a coupling reaction with a suitable partner derived from piperidin-2-one is often the preferred strategy.

Optimized Reaction Pathways and Conditions for N-Arylation

The formation of the N-aryl bond between piperidin-2-one and the 2-bromo-3-methylphenyl group is the cornerstone of the synthesis. Modern organic chemistry offers powerful transition-metal-catalyzed cross-coupling reactions for this purpose, with copper- and palladium-catalyzed methods being the most prominent.

Copper-Catalyzed N-Arylation Approaches (e.g., Ullmann-type couplings)

The Ullmann condensation, a classic copper-catalyzed N-arylation reaction, provides a viable route to this compound. wikipedia.orgwikipedia.orgorganic-chemistry.orgmdpi.com Traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, significant advancements have led to milder and more efficient protocols using catalytic amounts of copper salts, often in the presence of a ligand.

For the N-arylation of lactams like piperidin-2-one, a typical Ullmann-type reaction would involve reacting piperidin-2-one with 1,2-dibromo-3-methylbenzene in the presence of a copper catalyst, a base, and a high-boiling polar solvent. The choice of ligand is crucial for the success of these reactions, with diamines, amino acids, and phenanthroline derivatives often being effective. wikipedia.org These ligands can stabilize the copper catalyst and facilitate the catalytic cycle.

Below is an interactive data table summarizing typical conditions for copper-catalyzed N-arylation of amides and lactams, which could be adapted for the synthesis of the target compound.

Aryl HalideAmide/LactamCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Aryl Iodide2-PyrrolidoneCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)K₃PO₄DMSO11085-95 nih.gov
Aryl IodideVarious AmidesCuI (1)trans-1,2-Cyclohexanediamine (10)K₃PO₄Toluene11070-98 sci-hub.se
Aryl BromideArylsulfonamidesCuI (10)N,N'-Dimethylethylenediamine (20)KF/Al₂O₃Dioxane11080-90 researchgate.net
Aryl IodideAminesCuSO₄·5H₂O (10)None-Water60-8042-82 beilstein-journals.org

Note: The data in this table is representative of similar N-arylation reactions and serves as a guide for the synthesis of this compound.

Palladium-Catalyzed N-Arylation Methodologies (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of C-N bonds. wikipedia.orglibretexts.orgrug.nl This palladium-catalyzed cross-coupling reaction offers several advantages over traditional methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.org

In the context of synthesizing this compound, the Buchwald-Hartwig amination would involve the coupling of piperidin-2-one with 1,2-dibromo-3-methylbenzene or, more commonly, the coupling of a pre-formed amide of a different kind with 2-bromo-3-methylaniline. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups being particularly effective.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amide, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the N-aryl amide product and regenerate the Pd(0) catalyst. wikipedia.org

An interactive data table summarizing typical conditions for the Buchwald-Hartwig amination of amides and lactams is presented below, providing a framework for developing a specific protocol for the target molecule.

Aryl HalideAmide/LactamPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Aryl BromidePrimary AminesPd₂(dba)₃ (1-2)BINAP (1.5-3)NaOtBuToluene80-10070-95 wikipedia.org
Aryl ChlorideSecondary AminesPd(OAc)₂ (2)P(tBu)₃ (4)K₃PO₄Toluene10080-98 rug.nl
Aryl BromideLactamsPd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane10075-90 researchgate.net
Aryl BromideVolatile AminesPd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH8060-90 nih.gov

Note: This table presents generalized conditions from the literature for Buchwald-Hartwig amination reactions and can be used as a starting point for the synthesis of this compound.

An in-depth analysis of the synthetic pathways leading to the formation of the chemical compound this compound reveals a multi-faceted approach, relying on established and versatile organic chemistry reactions. The synthesis of this specific N-aryl lactam is not commonly documented in readily available literature, necessitating a strategic combination of precursor synthesis and subsequent coupling and cyclization reactions. The primary challenges in its synthesis lie in achieving the correct regiochemistry of the substituted aromatic ring and efficiently forming the lactam structure.

This article explores the potential synthetic methodologies for this compound, focusing on N-arylation protocols, strategies for the synthesis of key precursors through regioselective reactions, methods for the formation of the piperidin-2-one ring, and the techniques required for purification and isolation.

Chemical Transformations and Derivatization Studies of 1 2 Bromo 3 Methylphenyl Piperidin 2 One

Reactivity of the Aryl Bromine Substituent

The bromine atom attached to the aromatic ring is a key handle for a variety of chemical modifications. Its reactivity is influenced by the electronic nature of the aryl ring and the presence of the adjacent methyl and N-lactam groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the aryl bromine. This reaction class typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. chemistrysteps.comnih.gov In the case of 1-(2-bromo-3-methylphenyl)piperidin-2-one, the lactam carbonyl group can exert a modest electron-withdrawing effect, but the ring is not considered strongly activated.

However, under forcing conditions with potent nucleophiles, SNAr reactions can be induced. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov

Table 1: Hypothetical SNAr Reactions of this compound

NucleophileReagents/ConditionsExpected Product
Sodium MethoxideNaOMe, DMSO, heat1-(2-Methoxy-3-methylphenyl)piperidin-2-one
Piperidine (B6355638)Piperidine, heat1-(3-Methyl-2-(piperidin-1-yl)phenyl)piperidin-2-one
Sodium AzideNaN3, DMF, heat1-(2-Azido-3-methylphenyl)piperidin-2-one

This table presents plausible SNAr reactions based on established chemical principles, though specific experimental data for this compound is not widely available.

The order of halide leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I, which is evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromine of this compound serves as an excellent electrophilic partner. acs.orglibretexts.orgmit.edu These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uklibretexts.org It is widely used to form biaryl structures. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a versatile method for carbon-carbon bond formation. nih.govrsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/ConditionsExpected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4, K2CO3, Toluene/H2O1-(3-Methyl-[1,1'-biphenyl]-2-yl)piperidin-2-one
HeckStyrenePd(OAc)2, P(o-tol)3, Et3N, DMF1-(3-Methyl-2-styrylphenyl)piperidin-2-one
SonogashiraPhenylacetylenePdCl2(PPh3)2, CuI, Et3N, THF1-(3-Methyl-2-(phenylethynyl)phenyl)piperidin-2-one

This interactive table illustrates potential cross-coupling products. Specific yields and optimal conditions would require experimental validation.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. baranlab.org The resulting aryllithium species can then react with various electrophiles. nih.gov In this compound, the lactam carbonyl can potentially act as a DMG. However, the presence of the bromine atom introduces a competing pathway: lithium-halogen exchange, which is often faster than deprotonation for aryl bromides. uwindsor.ca

Should DoM be successful, it would lead to functionalization at the C6 position of the phenyl ring.

Table 3: Potential Outcomes of Metalation Attempts

ReagentPredominant PathwayIntermediateSubsequent Reaction with Electrophile (E+)Product
n-BuLiLithium-Halogen Exchange1-(2-Lithio-3-methylphenyl)piperidin-2-oneQuench with E+1-(2-E-3-methylphenyl)piperidin-2-one
LDA (weaker base)Directed Ortho Metalation1-(2-Bromo-6-lithio-3-methylphenyl)piperidin-2-oneQuench with E+1-(2-Bromo-6-E-3-methylphenyl)piperidin-2-one

This table outlines the likely competing pathways in metalation reactions of the target compound.

Reductive Debromination Pathways

Reductive debromination offers a method to replace the bromine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation or using hydride reagents. thieme-connect.com Modern methods also employ photoredox catalysis for the mild and selective cleavage of carbon-bromide bonds. acs.orgcapes.gov.bracs.org This reaction can be useful if the bromine was initially used as a directing group for other synthetic steps.

Reactivity of the Piperidin-2-one Lactam Moiety

The piperidin-2-one ring system presents opportunities for functionalization, primarily at the positions alpha and beta to the carbonyl group.

Functionalization at the Alpha and Beta Positions to the Carbonyl Group

The methylene (B1212753) groups adjacent to the lactam carbonyl (alpha position) and the nitrogen atom (alpha to nitrogen) are potential sites for functionalization. The protons at the alpha position to the carbonyl (C3) are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles.

Functionalization at the beta position (C4) is less straightforward and often requires more complex strategies, potentially involving ring-opening and re-closing sequences or C-H activation methods. nih.govacs.org Rhodium-catalyzed C-H insertion reactions have been used for the functionalization of piperidine derivatives. nih.govresearchgate.net

Table 4: Potential Functionalization of the Piperidin-2-one Ring

PositionReaction TypeReagentsExpected Product
α (C3)AlkylationLDA, then CH3I1-(2-Bromo-3-methylphenyl)-3-methylpiperidin-2-one
α (C3)Aldol CondensationLDA, then Benzaldehyde1-(2-Bromo-3-methylphenyl)-3-(hydroxy(phenyl)methyl)piperidin-2-one

This table provides examples of plausible derivatizations of the lactam ring based on general reactivity patterns of piperidin-2-ones.

The synthesis and functionalization of piperidine derivatives remain an active area of research due to their prevalence in pharmacologically active compounds. nih.gov

Ring-Opening and Rearrangement Reactions

There is currently no specific published research detailing the ring-opening or rearrangement reactions of this compound. The piperidin-2-one (or δ-valerolactam) ring is a stable six-membered lactam, and its reactions are not as extensively documented as those for more strained ring systems. While general methodologies exist for lactam ring-opening (e.g., hydrolysis under acidic or basic conditions to form the corresponding amino acid) and rearrangement (such as the Beckmann rearrangement for cyclic ketones), specific studies applying these transformations to this compound have not been found in the surveyed literature. Therefore, no detailed research findings or data tables on this topic can be provided.

Chemical Modifications of the Aryl Methyl Group

Detailed research findings specifically concerning the chemical modification of the aryl methyl group in this compound are not available in the current scientific literature. In principle, the methyl group attached to the phenyl ring could undergo various transformations common to benzylic methyl groups, such as:

Oxidation: Conversion to a carboxylic acid (-COOH), aldehyde (-CHO), or alcohol (-CH₂OH) group using appropriate oxidizing agents.

Halogenation: Free-radical halogenation to introduce a halide, forming a benzylic halide (-CH₂X).

However, no studies demonstrating these specific modifications on this compound have been published. As a result, no experimental data, reaction conditions, or product yields for the chemical modification of the aryl methyl group of this compound can be presented.

Computational Chemistry and Theoretical Investigations of 1 2 Bromo 3 Methylphenyl Piperidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For 1-(2-Bromo-3-methylphenyl)piperidin-2-one, DFT calculations are instrumental in elucidating its fundamental electronic and structural characteristics. These calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to provide a detailed description of the molecule's quantum mechanical nature. researchgate.net

Geometry Optimization and Conformational Analysis

Conformational analysis would explore the potential energy surface of the molecule to identify various stable conformers and the energy barriers between them. This is particularly important due to the rotational freedom around the C-N bond connecting the phenyl ring to the piperidinone nitrogen. The relative energies of these conformers would indicate their population distribution at a given temperature. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are foundational for all other computational predictions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table presents illustrative data based on typical values for similar structures, as specific experimental or calculated data for the title compound is not available in the cited literature.

ParameterBond/AngleValue
Bond LengthC-Br1.90 Å
C=O1.23 Å
N-C(phenyl)1.40 Å
N-C(carbonyl)1.38 Å
Bond AngleC-N-C118°
O=C-N122°
Dihedral AngleC(phenyl)-C(phenyl)-N-C(piperidinone)45°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-bromo-3-methylphenyl ring, which can act as the primary site for electrophilic attack. Conversely, the LUMO is likely distributed over the piperidin-2-one moiety, particularly the carbonyl group, which is an electrophilic center. The spatial distribution of these orbitals reveals the most probable regions for chemical reactions. researchgate.netnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Data is hypothetical and serves as an example of typical DFT calculation results.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive potential, highlighting electron-deficient regions prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. nih.gov

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a prime site for electrophilic interaction. The hydrogen atoms of the methyl group and the phenyl ring would exhibit a positive potential (blue), while the bromine atom would also influence the potential distribution due to its electronegativity. nih.gov This visualization is invaluable for predicting intermolecular interactions and the reactive sites of the molecule.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a more quantitative measure of the molecule's chemical behavior.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors help in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions. A high electrophilicity index, for example, suggests a strong capacity to accept electrons.

Table 3: Calculated Quantum Chemical Descriptors (Hypothetical Values) This table provides an example of reactivity indices derived from the illustrative FMO energies in Table 2.

DescriptorSymbolValue (eV)
Ionization PotentialI6.5
Electron AffinityA1.2
Electronegativityχ3.85
Chemical Hardnessη2.65
Chemical SoftnessS0.19
Electrophilicity Indexω2.80

Theoretical Vibrational and Electronic Spectra Prediction

Computational methods can also predict the vibrational (Infrared and Raman) and electronic (UV-Visible) spectra of a molecule. These theoretical spectra are invaluable for interpreting experimental data and for assigning specific spectral features to particular molecular motions or electronic transitions.

Simulated IR and Raman Spectra

Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the frequencies and intensities of the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

For this compound, the simulated IR and Raman spectra would show characteristic peaks corresponding to specific functional groups. Key vibrational modes would include:

C=O stretch: A strong absorption in the IR spectrum, typically around 1650-1700 cm⁻¹.

C-N stretch: Vibrations associated with the piperidinone ring and the bond to the phenyl group.

Aromatic C-H stretch: Typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: From the piperidinone ring, appearing just below 3000 cm⁻¹.

C-Br stretch: Expected at lower frequencies in the fingerprint region.

By comparing the simulated spectra with experimental results, a detailed and accurate assignment of the vibrational modes can be achieved, confirming the molecular structure.

Table 4: Selected Predicted Vibrational Frequencies (Hypothetical) Illustrative data for key functional group vibrations.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050Medium
Aliphatic C-H Stretch2950Medium
C=O Stretch1680Strong (IR)
Aromatic C=C Stretch1600, 1480Medium
C-N Stretch1250Medium
C-Br Stretch650Medium

Predicted UV-Vis Absorption Profiles

The electronic absorption spectrum of a molecule is a key characteristic that provides information about its electronic transitions. While experimental UV-Vis data for this compound is not available, theoretical calculations can predict its absorption profile. Such predictions are typically performed using Time-Dependent Density Functional Theory (TD-DFT). The predicted spectrum would likely show absorption bands corresponding to π → π* and n → π* transitions. The bromophenyl and piperidinone moieties would be the primary contributors to these electronic transitions. The exact wavelengths (λmax) of maximum absorption would be dependent on the specific computational methods and basis sets employed.

Analysis of Intramolecular Interactions and Stability

The stability and reactivity of a molecule are governed by the intricate network of interactions between its constituent atoms and orbitals. Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, offer a quantitative and qualitative understanding of these intramolecular forces.

Hyperconjugative Interactions and Electron Delocalization

Hyperconjugation plays a crucial role in stabilizing molecular structures. In this compound, hyperconjugative interactions would involve the delocalization of electron density from bonding orbitals to adjacent antibonding orbitals. For instance, interactions between the C-H or C-C bonding orbitals of the piperidinone ring and the antibonding orbitals of the carbonyl group (C=O) would contribute to the stability of the ring system. Similarly, interactions between the p-orbitals of the bromine atom and the π-system of the phenyl ring would influence the electronic properties of the aromatic moiety. These interactions lead to electron delocalization, which is a key factor in determining the molecule's reactivity and spectral properties.

Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces. While experimental X-ray diffraction data for this compound is not available, theoretical tools can be used to predict and analyze these interactions.

Hydrogen Bonding Network and Non-Covalent Interactions

In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily governed by weaker non-covalent interactions. These would include C-H···O and C-H···π interactions, as well as halogen bonding involving the bromine atom. The carbonyl oxygen of the piperidinone ring would likely act as a hydrogen bond acceptor, forming weak C-H···O interactions with neighboring molecules. The bromophenyl ring could participate in π-stacking or C-H···π interactions. The bromine atom could also engage in halogen bonding, where it acts as an electrophilic region interacting with a nucleophilic site on an adjacent molecule. These collective interactions would define the three-dimensional supramolecular architecture of the crystal.

The Role of this compound in Synthetic Chemistry

The chemical compound this compound is a substituted piperidin-2-one derivative. While specific research directly detailing the extensive applications of this exact molecule as a synthetic building block is limited in publicly available literature, its structural features suggest potential utility in various areas of organic synthesis. The presence of a bromo-substituted aromatic ring coupled with a lactam moiety provides reactive sites for a range of chemical transformations. This article explores the prospective applications of this compound in the design and synthesis of novel chemical entities, based on the known reactivity of its constituent functional groups.

Conclusion and Future Perspectives in the Research of 1 2 Bromo 3 Methylphenyl Piperidin 2 One

Summary of Key Synthetic and Structural Insights

The synthesis of 1-(2-Bromo-3-methylphenyl)piperidin-2-one can be logically approached through established methodologies for N-arylation of lactams. The most prominent and efficient methods for this transformation are transition-metal-catalyzed cross-coupling reactions. Specifically, the Buchwald-Hartwig amination and the Ullmann condensation represent the most probable synthetic routes. wikipedia.orgbeilstein-journals.orgwikipedia.org

The Buchwald-Hartwig amination would involve the palladium-catalyzed coupling of piperidin-2-one with 1-bromo-2-iodo-3-methylbenzene (B3030130) or a related aryl halide. beilstein-journals.orgwikipedia.org This method is renowned for its high efficiency, functional group tolerance, and relatively mild reaction conditions. beilstein-journals.org The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with sterically hindered and electron-rich ligands often providing the best results. nih.gov

Alternatively, the Ullmann condensation offers a classical, copper-catalyzed approach to the N-aryl bond formation. wikipedia.org While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction have made it a more viable option. mdpi.com This method would involve reacting piperidin-2-one with 2-bromo-1-iodo-3-methylbenzene (B1463585) or 1,2-dibromo-3-methylbenzene in the presence of a copper catalyst and a base at elevated temperatures.

From a structural perspective, this compound is expected to possess a non-planar conformation. The piperidin-2-one ring likely adopts a distorted chair or boat conformation. The dihedral angle between the plane of the phenyl ring and the lactam group will be influenced by the steric hindrance imposed by the ortho-bromo and meta-methyl substituents on the phenyl ring. Spectroscopic analysis would be key to elucidating the precise structure. In the ¹H NMR spectrum, characteristic signals for the aromatic and piperidine (B6355638) ring protons would be observed. The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon of the lactam and the carbon atoms of the aromatic ring. Advanced techniques like X-ray crystallography would provide definitive information on the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. researchgate.netweizmann.ac.ilnih.gov

Challenges and Opportunities in Synthetic Route Optimization

While the proposed synthetic routes are well-established, their application to the synthesis of this compound presents specific challenges and opportunities for optimization.

A primary challenge in the Buchwald-Hartwig amination would be the potential for catalyst inhibition or side reactions due to the presence of the bromo substituent on the aryl ring. Careful selection of the palladium precursor, ligand, base, and solvent system would be necessary to achieve high yields and purity. High-throughput experimentation could be a valuable tool to rapidly screen a wide range of reaction conditions. chemrxiv.org

For the Ullmann condensation, the high temperatures typically required could lead to thermal decomposition or side reactions. The development of more active copper catalysts that can operate under milder conditions would be a significant advancement. The use of microwave irradiation could also be explored to reduce reaction times and potentially improve yields.

An opportunity for innovation lies in the development of more sustainable and cost-effective synthetic methods. This could include the use of more abundant and less toxic metal catalysts, such as iron or nickel, or the development of catalyst-free methodologies. nih.gov Furthermore, exploring continuous flow processes for the synthesis could offer advantages in terms of scalability, safety, and product consistency.

Directions for Advanced Mechanistic Investigations of its Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the N-aryl lactam, the bromo substituent, and the methyl group on the aromatic ring.

The N-aryl lactam moiety is susceptible to both nucleophilic and electrophilic attack. The amide bond can be cleaved under acidic or basic conditions. The carbonyl group can undergo reactions with various nucleophiles. The nitrogen atom's lone pair is delocalized into the aromatic ring, influencing its reactivity.

The bromo substituent on the aromatic ring is a key handle for further functionalization through various cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. This opens up a vast chemical space for the synthesis of a diverse library of derivatives.

The methyl group can potentially be functionalized through radical reactions, although this is generally less facile on an aromatic ring.

Advanced mechanistic investigations could employ techniques such as in-situ spectroscopy (e.g., IR, NMR) to monitor reaction progress and identify intermediates. rsc.org Kinetic studies could provide insights into the reaction rates and the influence of various parameters. Isotopic labeling studies could be used to trace the pathways of atoms during a reaction, providing definitive mechanistic information.

Potential for Future Computational Chemistry Applications and Material Science Explorations

Computational chemistry offers a powerful toolkit for predicting and understanding the properties of this compound.

Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra). researchgate.net This can aid in the interpretation of experimental data and provide insights into the molecule's reactivity. For example, the calculation of molecular orbitals (HOMO and LUMO) can help predict sites of electrophilic and nucleophilic attack. researchgate.net

Molecular dynamics (MD) simulations could be used to study the conformational dynamics of the molecule in different environments. This would be particularly useful for understanding its behavior in solution or its interactions with biological macromolecules.

In the realm of material science , the rigid, substituted aromatic ring combined with the polar lactam functionality suggests that derivatives of this compound could have interesting properties. For example, by incorporating this moiety into larger polymeric structures, materials with specific thermal or optical properties could be designed. mdpi.com The presence of the bromine atom also allows for post-polymerization modification, further expanding the potential applications. The exploration of its potential as a building block for liquid crystals or organic light-emitting diodes (OLEDs) could also be a fruitful area of research.

Broader Impact on Synthetic Methodology Development and Organic Chemistry

The study of this compound and its derivatives can have a broader impact on the field of organic chemistry.

The optimization of its synthesis can contribute to the refinement of N-arylation methodologies , potentially leading to the discovery of new catalysts or reaction conditions with broader applicability. The challenges encountered in its synthesis can spur innovation in overcoming steric hindrance and functional group incompatibility in cross-coupling reactions.

The exploration of its reactivity can lead to the discovery of novel chemical transformations . The unique electronic and steric environment of the molecule could lead to unexpected reactivity patterns, providing new tools for synthetic chemists.

Furthermore, the synthesis and study of a library of derivatives based on the this compound scaffold could lead to the identification of molecules with interesting biological activities. Piperidine and N-aryl lactam motifs are prevalent in many pharmaceuticals, and this compound could serve as a valuable starting point for drug discovery programs. nih.govresearchgate.net

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